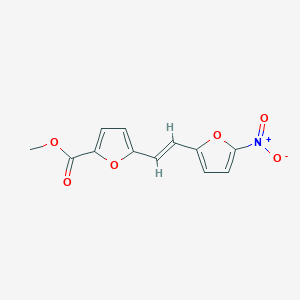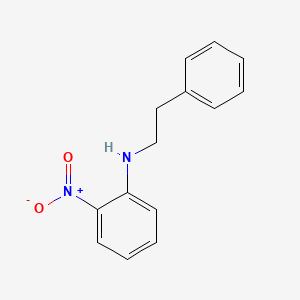
1-(1-萘基)乙胺
概述
描述
1-(1-Naphthyl)ethylamine (1-NEA) is an organic compound that has been studied for its potential applications in scientific research. It is a monoamine compound, a derivative of naphthalene, and is used as a research tool in biochemistry and physiology.
科学研究应用
手性固定相用于液相色谱
1-(1-萘基)乙胺衍生物用于制造用于高效液相色谱的手性固定相。这些固定相可分离各种手性化合物类别,如胺、醇、酸和氨基酸,特别是那些具有强π-受体基团(如3,5-二硝基苯基基团)的化合物 (Däppen, Meyer, & Arm, 1986)。
异构体研究
已研究具有手性中心和手性轴的异构体1-萘基甲醇和1-(1-萘基)乙胺的立体动力学。研究表明,构象稳定性高,使得在室温下通过高效液相色谱 (HPLC) 分离这些异构体成为可能 (Wolf, Pranatharthiharan, & Ramagosa, 2002)。
核磁共振光谱在手性分析中的应用
1-(1-萘基)乙胺用作手性试剂,通过31P NMR光谱测定有机化合物的对映异构体组成。此方法对1-羟基烷基膦酸酯特别有效 (Głowacki, Hoffmann, & Rachon, 1993)。
旋光分离方法
外消旋1-(1-萘基)乙胺已使用二羧酸衍生物进行旋光分离方法。此过程有助于化合物的对映异构体分离,提供对其晶体结构和立体化学的见解 (Bereczki 等人,2009)。
催化和表面化学
已表征1-(1-萘基)乙胺在铂表面的吸附,以了解其在催化中的手性改性作用。此研究提供了对该化合物的单一对映异构体如何影响铂表面手性的见解 (Lee, Ma, Kaneko, & Zaera, 2008)。
用于药物合成的酶工程
1-(1-萘基)乙胺是合成钙模拟剂药物辛那卡塞盐酸盐的关键中间体。ω-转氨酶已被工程改造,以提高其催化效率和热稳定性,用于合成此化合物,突出了其药学意义 (Cao 等人,2020)。
吸附几何的研究
已使用扫描隧道显微镜和蒙特卡罗模拟研究了S-α-(1-萘基)-乙胺在Pd(111)表面的吸附几何。此研究提供了有关该分子在表面的分布和覆盖率的宝贵数据,这对于理解表面反应至关重要 (Boscoboinik 等人,2011)。
质谱法在旋光纯度评估中的应用
1-(1-萘基)乙胺盐酸盐等有机胺盐的旋光纯度可以通过FAB质谱法测定。此方法采用合成的糖衍生物的氘标记/未标记的对映异构体对,展示了手性分析的一种新方法 (Shizuma 等人,2000)。
对映选择性氢化研究
(R)-1-(1-萘基)乙胺已被测试为在乙基丙酮酸铂/氧化铝上的对映选择性氢化为乙基乳酸中的手性改性剂。此研究提供了对各种反应参数影响的见解,并证明了该化合物作为催化反应中的手性改性剂的潜力 (Minder 等人,1996)。
安全和危害
1-(1-Naphthyl)ethylamine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
未来方向
作用机制
Target of Action
1-(1-Naphthyl)ethylamine, also known as (+/-)1-(1-Naphthyl)ethylamine, primarily interacts with platinum surfaces . The compound is used as a chiral modifier in the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate over 5 wt% Pt/Al2O3 .
Mode of Action
The compound’s interaction with its targets involves adsorption on platinum surfaces. This interaction has been characterized by reflection-absorption infrared spectroscopy and temperature-programmed desorption . The details of the adsorption geometry of individual molecules and their intermolecular interactions are addressed by a combination of infrared reflection absorption spectroscopy (IRAS) and scanning tunneling microscopy (STM) .
Biochemical Pathways
It has been employed in the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate , suggesting it may influence pathways related to these compounds.
Result of Action
The molecular and cellular effects of 1-(1-Naphthyl)ethylamine’s action are primarily observed in its role as a chiral modifier. It influences the enantioselective hydrogenation of ethyl pyruvate to ethyl lactate .
生化分析
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-(1-Naphthyl)ethylamine is stable under normal conditions
属性
IUPAC Name |
1-naphthalen-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUCQWIICFPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885878 | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42882-31-5, 3886-70-2, 3309-13-5, 10420-89-0 | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42882-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC180601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 42882-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(+)-1-(1-naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Naphthalenemethanamine, a-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Naphthalenemethanamine, α-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-(1-Naphthyl)ethylamine?
A1: 1-(1-Naphthyl)ethylamine has the molecular formula C12H13N and a molecular weight of 171.26 g/mol. []
Q2: How can I determine the enantiomeric purity of 1-(1-Naphthyl)ethylamine?
A2: The enantiomeric purity of NEA can be determined using various techniques. One approach involves derivatizing NEA with chiral reagents like α-methoxy-α-(trifluoromethyl)benzyl isocyanate or α-methoxy-α-(trifluoromethyl)benzyl acid chloride, followed by analysis using either NMR or HPLC. []
Q3: Does 1-(1-Naphthyl)ethylamine exhibit cis-trans isomerism?
A3: While NEA itself doesn't exhibit cis-trans isomerism, some of its derivatives, specifically aminophosphonates with urethane-type N-protecting groups, have shown cis-trans isomerism in solution as observed through 31P NMR studies. []
Q4: How is 1-(1-Naphthyl)ethylamine employed in asymmetric catalysis?
A4: NEA serves as a versatile chiral modifier in asymmetric catalysis, particularly in the enantioselective hydrogenation of prochiral ketones, such as α-ketoesters. [, ]
Q5: Can you explain the mechanism of enantioselective hydrogenation of ethyl pyruvate using NEA modified Pt/Alumina?
A5: NEA, when adsorbed on the platinum surface, creates a chiral environment. This chirally modified surface interacts differently with the enantiomers of the reactant, leading to preferential adsorption and subsequent hydrogenation of one enantiomer over the other. This results in an enantiomeric excess of the desired product. []
Q6: Is 1-(1-Naphthyl)ethylamine the actual modifier in the enantioselective hydrogenation of ethyl pyruvate?
A6: Research suggests that NEA itself might not be the ultimate modifier. Instead, it acts as a precursor, reacting in situ with ethyl pyruvate to form a secondary amine via imine formation and subsequent reduction. This secondary amine is believed to be the true chiral modifier in the reaction. [, ]
Q7: Does the solvent influence the enantiomeric excess achieved in NEA-modified reactions?
A7: Yes, the solvent plays a crucial role in determining the enantiomeric excess. For example, in the enantioselective hydrogenation of ethyl pyruvate using NEA-modified Pt/Alumina, acetic acid proved to be a superior solvent compared to others, leading to a higher enantiomeric excess of the desired product. []
Q8: How does pressure impact the enantioselectivity of reactions involving 1-(1-Naphthyl)ethylamine as a chiral modifier?
A8: Studies on the hydrogenation of ethyl pyruvate over NEA-modified Pt/Alumina reveal that elevated pressures (above 10 bar) can negatively impact enantioselectivity. This decrease in enantiomeric excess is attributed to the partial hydrogenation of NEA's naphthalene ring at higher pressures. This hydrogenation disrupts the modifier's adsorption onto the Pt surface, thereby diminishing its enantiodifferentiating ability. []
Q9: How is computational chemistry used to study 1-(1-Naphthyl)ethylamine in catalysis?
A9: Computational methods, like DFT calculations, are used to model the interactions between NEA, reactant molecules, and catalyst surfaces. These models provide insights into the adsorption geometries, binding energies, and potential stereodirecting forces involved in the enantioselective reactions. [, ]
Q10: Can kinetic Monte Carlo simulations be used to study systems involving 1-(1-Naphthyl)ethylamine?
A10: Yes, kinetic Monte Carlo simulations have been employed to model the enantioselective adsorption of propylene oxide on platinum surfaces modified by NEA. []
Q11: How does 1-(1-Naphthyl)ethylamine contribute to chiral recognition studies?
A11: The inherent chirality of NEA makes it valuable for investigating chiral recognition processes. For instance, it acts as a guest molecule in studies involving cyclodextrin hosts, allowing researchers to understand the factors influencing enantioselective binding within the cyclodextrin cavity. [, ]
Q12: Can 1-(1-Naphthyl)ethylamine be used to determine the enantiomeric composition of other compounds?
A12: Yes, NEA acts as a chiral derivatizing agent (CDA) and chiral solvating agent (CSA) for analyzing enantiomeric mixtures. By reacting with chiral compounds like carboxylic acids or alcohols, NEA forms diastereomers with distinct NMR or chromatographic properties, enabling the determination of enantiomeric composition. []
Q13: How does the structure of 1-(1-Naphthyl)ethylamine influence its chiral recognition ability with crown ethers?
A13: Studies using Fast Atom Bombardment (FAB) mass spectrometry revealed that the chiral recognition ability of crown ethers towards NEA is influenced by the crown ether's structure. Specifically, crown ethers possessing sterically bulky substituents, capable of acting as effective chiral barriers, exhibited a higher degree of chiral recognition towards NEA. []
Q14: What are the applications of 1-(1-Naphthyl)ethylamine in materials science?
A14: NEA serves as a starting material for creating chiral dopants used in liquid crystal applications. These dopants induce a helical twisting power in liquid crystal phases, ultimately leading to the formation of cholesteric liquid crystals with unique optical properties. [, ]
Q15: How does the structure of 1-(1-Naphthyl)ethylamine-based dopants affect the helical twisting power in liquid crystals?
A15: Studies indicate that incorporating aromatic rings and extending the alkyl tail of NEA-based dopants significantly enhance their helical twisting power in liquid crystals. This enhanced effect is attributed to improved interactions between the dopant and the liquid crystal host molecules. []
Q16: Can 1-(1-Naphthyl)ethylamine be used to synthesize polymers with chiral properties?
A16: Yes, researchers have successfully synthesized chiral aromatic liquid crystal polyesters with NEA incorporated at their ends. These polymers exhibit significant helical twisting power when mixed with homologous nematic polymers. []
Q17: What are some common methods for synthesizing 1-(1-Naphthyl)ethylamine?
A17: NEA is synthesized by various methods, including the reductive amination of 1-acetonaphthone using ammonia and a reducing agent or the reaction of 1-bromonaphthalene with ethyl magnesium bromide followed by reaction with acetonitrile and reduction. []
Q18: Can you explain the concept of recycling resolution in the context of 1-(1-Naphthyl)ethylamine?
A18: Recycling resolution offers a sustainable approach to obtain enantiopure NEA. This method involves resolving racemic NEA using a resolving agent like D-tartaric acid. The undesired enantiomer is then racemized and subjected to resolution again, maximizing the yield of the desired enantiomer. []
Q19: Can you elaborate on the steric effects influencing cyclometalation reactions involving 1-(1-Naphthyl)ethylamine and iridium complexes?
A19: Studies reveal that steric hindrance around the iridium center during the cyclometalation of NEA can significantly affect the reaction pathway. Instead of the desired ortho-metalation, a competing β-hydride elimination pathway might dominate, leading to the formation of iminium intermediates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


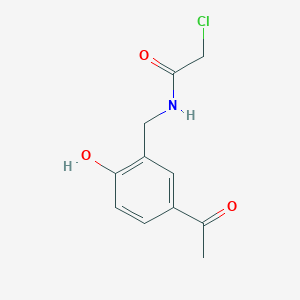

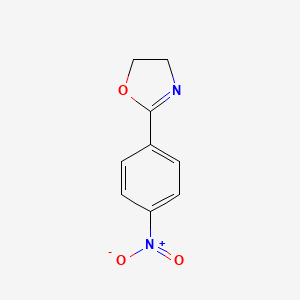

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3023294.png)
![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)
![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)

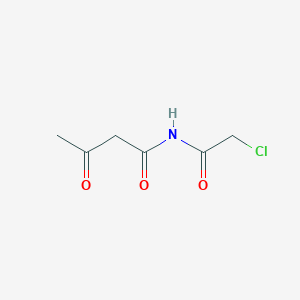

![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)
